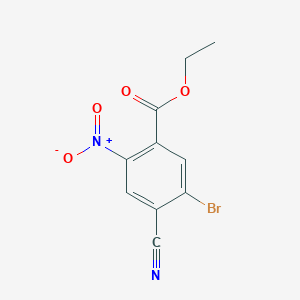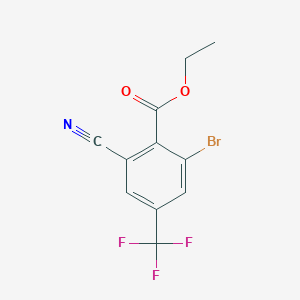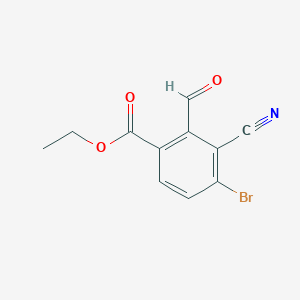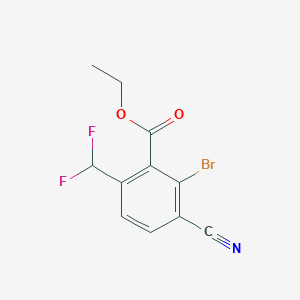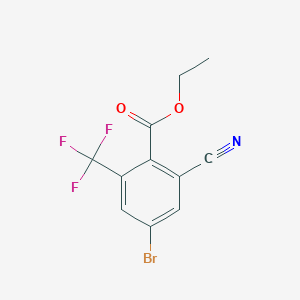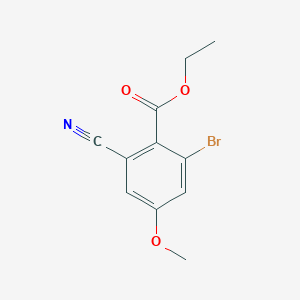![molecular formula C9H10N4O3 B1414506 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1211450-09-7](/img/structure/B1414506.png)
6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Descripción general
Descripción
The compound “6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a 1,2,4-triazole ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific functional groups present in the molecule . Without specific information on “this compound”, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, [1,2,4]triazolo[1,5-a]pyrimidines are stable compounds .Aplicaciones Científicas De Investigación
Rearrangement and Structural Analysis
- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has been studied. This research, involving similar compounds, contributes to the understanding of structural transformations in this class of compounds (Lashmanova et al., 2019).
Cyclisation and Ring-Chain Isomerism
- Studies on the cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole have led to the discovery of ring-chain isomerisation in solution, providing insights into the dynamic behavior of these compounds (Pryadeina et al., 2008).
Synthesis and Antimicrobial Activity
- Research has been conducted on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and their antimicrobial activity. These studies contribute to the potential medicinal applications of triazolopyrimidines (El-Agrody et al., 2001).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored, indicating their potential use in fighting microbial infections (El‐Kazak & Ibrahim, 2013).
Three-Component Synthesis
- A three-component synthesis method has been developed for certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility and efficiency of synthesizing these compounds (Ranjbar‐Karimi et al., 2010).
Synthetic Methods for Triazolopyrimidines
- Conventional synthetic methods for creating 1,2,4-triazolo[1,5-a]pyrimidines have been examined, contributing to the broader understanding of the chemical synthesis of these compounds (Scapin et al., 2013).
Medicinal Perspectives
- An overview of synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffolds has been provided, highlighting their potential in various pharmacological applications, including as anticancer and antimicrobial agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYZJXQZYZYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




